molecular formula C12H15BrN4OS B2538196 4-bromo-N-(3-methyl-1-(1H-1,2,3-triazol-1-yl)butan-2-yl)thiophene-2-carboxamide CAS No. 2034460-85-8

4-bromo-N-(3-methyl-1-(1H-1,2,3-triazol-1-yl)butan-2-yl)thiophene-2-carboxamide

Cat. No. B2538196
CAS RN: 2034460-85-8
M. Wt: 343.24
InChI Key: PEQCNIBSIYSJDJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound "4-bromo-N-(3-methyl-1-(1H-1,2,3-triazol-1-yl)butan-2-yl)thiophene-2-carboxamide" is a chemical entity that appears to be related to a class of compounds that involve a thiophene moiety and a bromine atom attached to it, along with a carboxamide group and a triazole ring. This type of compound could potentially have applications in various fields such as medicinal chemistry due to the presence of the triazole ring, which is a common motif in pharmaceuticals.

Synthesis Analysis

The synthesis of related thiophene carboxamide derivatives involves multi-step reactions, including lithiation and bromination. For instance, the synthesis of 4-bromo-3-formyl-N-phenyl-5-propylthiophene-2-carboxamide was achieved through a four-step protocol starting from thiophene, with an overall yield of 47% . This suggests that the synthesis of the compound might also involve similar steps, such as lithiation to introduce the 3-methyl-1-(1H-1,2,3-triazol-1-yl)butan-2-yl group, followed by bromination to attach the bromine atom at the 4-position of the thiophene ring.

Molecular Structure Analysis

While the exact molecular structure of the compound is not provided, the structure can be inferred from related compounds. For example, the synthesis of nitrogen-rich energetic compounds with a triazole ring, such as 4-carboxamide-5-(1H-tetrazol-5-yl)-1H-1,2,3-triazole, has been reported . These compounds were characterized using spectroscopic methods, suggesting that similar characterization techniques could be applied to determine the molecular structure of the compound .

Chemical Reactions Analysis

The compound likely participates in chemical reactions typical of its functional groups. The bromine atom on the thiophene ring could undergo further substitution reactions, while the carboxamide group might be involved in the formation of hydrogen bonds or amide bond formation reactions. The triazole ring could engage in nucleophilic substitution reactions or act as a ligand in coordination chemistry .

Physical and Chemical Properties Analysis

The physical and chemical properties of the compound would be influenced by its functional groups. For example, the presence of the bromine atom and the carboxamide group could affect its boiling point, melting point, and solubility in various solvents. The triazole ring could confer stability and potential biological activity. The related compound 4-carboxamide-5-(1H-tetrazol-5-yl)-1H-1,2,3-triazole exhibited good thermal stability with a decomposition peak temperature of 332.6 °C, which might suggest similar stability for the compound .

Scientific Research Applications

Synthesis and Material Applications

  • Photostabilization of PVC : New thiophene derivatives, including compounds structurally related to "4-bromo-N-(3-methyl-1-(1H-1,2,3-triazol-1-yl)butan-2-yl)thiophene-2-carboxamide," have been synthesized and used as photostabilizers for rigid poly(vinyl chloride) (PVC), showing significant reduction in photodegradation levels (Balakit et al., 2015).

Medicinal Chemistry Applications

  • Antileishmanial Activity : Derivatives of 4-amino-1,2,4-triazole, sharing a structural motif with the compound , have been theoretically studied and tested for antileishmanial activity, showing significant potential against Leishmania infantum promastigotes (Süleymanoğlu et al., 2017).

Organic Synthesis Applications

  • Efficient Route to Alkyl Chlorides : A method involving 2,4,6-trichloro[1,3,5]triazine and N,N-dimethyl formamide allows for efficient conversion of alcohols and beta-amino alcohols to corresponding chlorides and bromides, which could be applied to the synthesis or functionalization of similar compounds (De Luca et al., 2002).

Structural and Chemical Characterization

  • Crystal Structure Analysis : Studies involving the crystal structure of compounds like "5-bromo-1-(2-cyano-pyridin-4-yl)-1H-indazole-3-carboxylic acid diethylamide" provide insights into the molecular architecture and potential interaction mechanisms of bromo-substituted carboxamide derivatives, which could be relevant for understanding the structural properties of the compound (Anuradha et al., 2014).

Mechanism of Action

The mechanism of action would depend on the specific biological target of this compound. Compounds containing a 1,2,3-triazole ring have been found to exhibit a wide range of biological activities .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific structure and properties. As with all chemicals, appropriate safety precautions should be taken when handling this compound .

Future Directions

Given the interesting structure of this compound, future research could explore its potential applications in various fields such as medicinal chemistry or materials science .

properties

IUPAC Name

4-bromo-N-[3-methyl-1-(triazol-1-yl)butan-2-yl]thiophene-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15BrN4OS/c1-8(2)10(6-17-4-3-14-16-17)15-12(18)11-5-9(13)7-19-11/h3-5,7-8,10H,6H2,1-2H3,(H,15,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEQCNIBSIYSJDJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(CN1C=CN=N1)NC(=O)C2=CC(=CS2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15BrN4OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-bromo-N-(3-methyl-1-(1H-1,2,3-triazol-1-yl)butan-2-yl)thiophene-2-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.